6-Cyclopentyl-5-nitropiperidin-2-one
Overview
Description
6-Cyclopentyl-5-nitropiperidin-2-one, also known as CP-5-NO2, is an organic compound that has a wide variety of applications in scientific research. CP-5-NO2 is a cyclic nitro-substituted piperidinone that is used in a variety of synthetic reactions, as well as in the study of biochemical and physiological processes. This compound has been used in a number of scientific fields, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Nitroaromatic Compound Metabolism and Environmental Impact
Nitroaromatic compounds, including structures similar to 6-Cyclopentyl-5-nitropiperidin-2-one, are primarily introduced into the environment through human activities such as the manufacturing of explosives, pesticides, and synthetic intermediates. Research has uncovered microbial systems capable of transforming or degrading these compounds. Anaerobic bacteria can reduce nitro groups to amines, and fungi like Phanerochaete chrysosporium show potential in bioremediation strategies for nitroaromatic compound degradation, which includes transforming them into less harmful substances or completely mineralizing them. This degradation is crucial for mitigating the environmental impact of nitroaromatic compounds, suggesting a potential application of 6-Cyclopentyl-5-nitropiperidin-2-one and similar structures in environmental biotechnology for pollution control and remediation efforts (Spain, 2013).
Nitroreductase Targeting for Tumor Hypoxia
Nitroreductase (NTR) is an enzyme overexpressed in hypoxic tumors, making it a target for tumor detection and therapy. A study on near-infrared cyanine dyes modified with nitro aromatic groups, including structures akin to 6-Cyclopentyl-5-nitropiperidin-2-one, demonstrated the potential of these compounds in NTR monitoring and bioimaging. One such compound, modified with a para-nitro benzoate group, served as a rapid near-infrared fluorescence-enhanced probe for NTR, enabling tumor hypoxia detection in vivo. This application highlights the relevance of 6-Cyclopentyl-5-nitropiperidin-2-one derivatives in developing diagnostic tools and therapeutic agents targeting tumor environments (Li et al., 2015).
Corrosion Inhibition
Research on 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles, which share functional similarities with 6-Cyclopentyl-5-nitropiperidin-2-one, has shown these compounds to be effective corrosion inhibitors for mild steel in acidic environments. Their ability to form a protective film on metal surfaces, coupled with their interaction with the substrate, indicates that 6-Cyclopentyl-5-nitropiperidin-2-one derivatives could be explored for corrosion protection applications. This utility is especially relevant in industries where metal preservation under harsh chemical conditions is critical (Verma et al., 2015).
properties
IUPAC Name |
6-cyclopentyl-5-nitropiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-9-6-5-8(12(14)15)10(11-9)7-3-1-2-4-7/h7-8,10H,1-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHUYEVWXVQWFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2C(CCC(=O)N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopentyl-5-nitropiperidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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